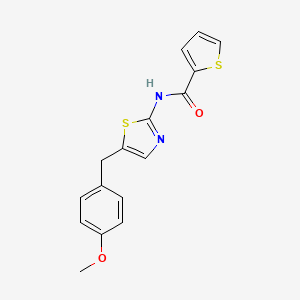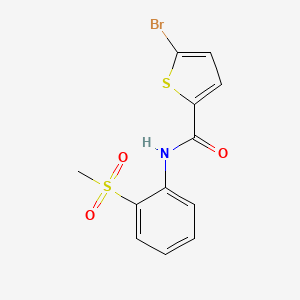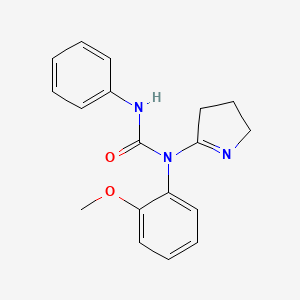
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea” belongs to a class of organic compounds known for their unique structures and potential for diverse applications, including medicinal chemistry and materials science. These compounds often exhibit interesting chemical and physical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic pyrrole derivatives and involving carbonylation reactions with specific reagents such as triphosgene and amines (Sarantou & Varvounis, 2022). These processes require precise control of reaction conditions to achieve the desired products with high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, providing detailed information on the molecular configuration, functional groups, and connectivity within the molecule. Computational methods, such as density functional theory (DFT), are also employed to predict molecular properties and stability (Mushtaque et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, including nucleophilic addition, cyclization, and polymerization, leading to the formation of complex molecular architectures. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be tailored for specific applications (Dubovtsev et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical applications of these compounds. Polymorphism, crystal packing, and intermolecular interactions significantly affect these properties and are studied through crystallography and thermal analysis (Shishkina et al., 2018).
科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Pyrrole derivatives have been studied for their diuretic properties and potential as new hypertension remedies. For example, a study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed two polymorphic modifications, indicating its strong diuretic properties and potential application in hypertension treatment (Shishkina et al., 2018).
Synthesis and Properties of Conducting Polymers
Research on pyrrole derivatives includes the synthesis of conducting polymers, demonstrating the effect of substituents on their properties. For instance, a study on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives showed variations in electrical conductivity and thermal stability based on the nature of the substituents, highlighting their potential in electronic and photovoltaic applications (Pandule et al., 2014).
Metal-Free Synthesis of Polysubstituted Pyrroles
An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, utilizing surfactants in aqueous mediums. This approach offers an environmentally friendly and versatile pathway for creating various pyrrole-based compounds, potentially useful in pharmaceuticals and materials science (Kumar et al., 2017).
Electrochromic Applications
Pyrrole derivatives have also found applications in electrochromic devices due to their unique electronic and optical properties. A study involving dithienylpyrroles-based electrochromic polymers demonstrated their use in high-contrast electrochromic devices, suggesting their potential in smart windows and display technologies (Su et al., 2017).
Corrosion Inhibition
Pyrrole derivatives, such as pyrazoline derivatives, have been explored for their effectiveness in corrosion inhibition. These compounds show high inhibition efficiency, making them valuable for protecting metals in industrial applications (Lgaz et al., 2020).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)21(17-12-7-13-19-17)18(22)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVTACCJNSEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

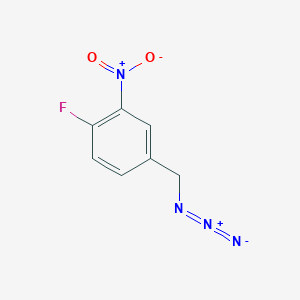
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
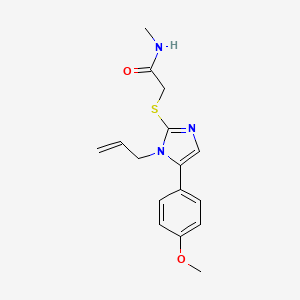
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
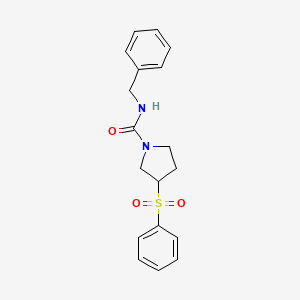
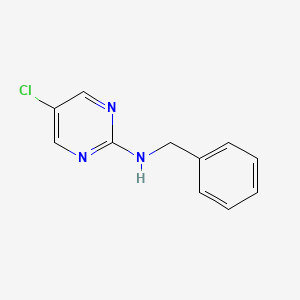
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)

![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
